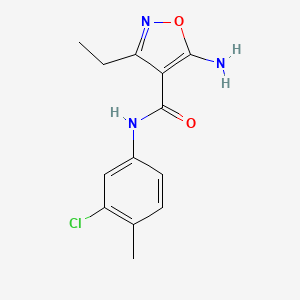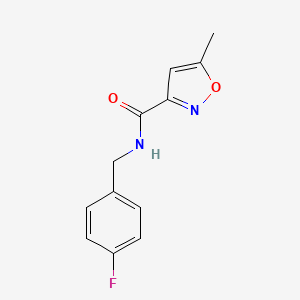![molecular formula C14H8Cl2N2O2 B5554498 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)
2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furan derivatives, including compounds similar to 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide, often involves condensation reactions, oxidative cyclization, and reactions with various amines and alcohols. For instance, the synthesis of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters can be achieved by condensation of acryloyl chloride derivatives with amines and alcohols, although these derivatives have shown limited solubility in water, affecting their biological activity potential (Saikachi & Suzuki, 1959).
Molecular Structure Analysis
The molecular structure of furan derivatives plays a crucial role in their chemical properties and biological activities. Structural determinations often employ techniques like NMR spectroscopy and X-ray diffraction. For example, the synthesis and structure determination of a closely related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, highlight the importance of molecular structure analysis in understanding the compound's properties and potential applications (Kariuki et al., 2022).
Chemical Reactions and Properties
Furan derivatives are known for their diverse chemical reactions, including cycloaddition reactions and their interaction with various chemical reagents. The reactivity of these compounds is significantly influenced by their molecular structure, particularly the positions of the cyano and acrylamide groups. These structural features facilitate a range of chemical transformations, contributing to the versatility of furan derivatives in synthetic chemistry (Pevzner, 2016).
Physical Properties Analysis
The physical properties of 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide, such as solubility, melting point, and crystal structure, are essential for its application in various fields. These properties are determined by the compound's molecular structure and influence its behavior in different chemical environments. For instance, polymorphism, a property showing different crystal forms, has been observed in similar furan compounds, indicating the complexity and diversity of their physical properties (Kiryu & Iguchi, 1967).
Chemical Properties Analysis
The chemical properties of furan derivatives, including reactivity, stability, and interactions with other chemical species, are crucial for their practical applications. The presence of functional groups such as cyano and acrylamide significantly influences these properties, affecting the compound's utility in chemical synthesis and potential biological activities. Studies on the reactivity and functional group transformations of these compounds provide valuable insights into their chemical behavior and potential as intermediates in organic synthesis (Latif, Mishriky, & Girgis, 1975).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
E. Burgaz et al. (2007) explored the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate, leading to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides. This method offers a regio- and stereoselective synthesis pathway for compounds structurally related to 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide, highlighting its utility in complex organic synthesis processes (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Herbicide Development
Qingmin Wang et al. (2004) synthesized a series of 2-cyanoacrylates, including analogs structurally similar to 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide, demonstrating significant herbicidal activities by inhibiting PSII electron transport. This research underscores the potential application of such compounds in developing new classes of herbicides (Wang, Li, Li, & Huang, 2004).
Anti-Malarial Agents
J. Wiesner et al. (2003) reported on the development of novel anti-malarial agents, including derivatives of [5-(4-nitrophenyl)-2-furyl]acrylic acid, showing significant activity against multi-drug resistant Plasmodium falciparum strains. This research indicates the potential of 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide derivatives as lead compounds in anti-malarial drug development (Wiesner, Kettler, Sakowski, Ortmann, Jomaa, & Schlitzer, 2003).
Solar Cell Technology
Sanghoon Kim et al. (2006) highlighted the engineering of organic sensitizers for solar cell applications, demonstrating the use of cyanoacrylic acid derivatives for enhancing solar energy conversion efficiency. This research showcases the application of 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide analogs in the development of high-efficiency dye-sensitized solar cells (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Corrosion Inhibition
Ahmed Abu-Rayyan et al. (2022) conducted research on new acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This study highlights another application area, focusing on the protection of metals from corrosion, demonstrating the compound's utility beyond biological applications (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-11-3-1-8(6-12(11)16)13-4-2-10(20-13)5-9(7-17)14(18)19/h1-6H,(H2,18,19)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPFRTVMUBECD-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-benzyl-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554427.png)
![3-isopropyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5554438.png)
![3-(1-methyl-2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethoxy)pyridine dihydrochloride](/img/structure/B5554442.png)
![N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5554444.png)

![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)
![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)

![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)
![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)
![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)
![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)